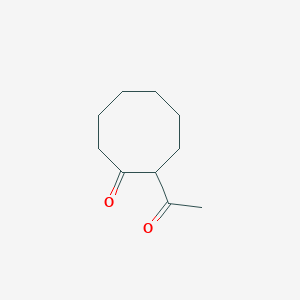
2-Acetyl-cyclooctanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-cyclooctanone is an organic compound with the molecular formula C10H16O2 It is a ketone derivative of cyclooctane, characterized by the presence of an acetyl group attached to the cyclooctane ring
準備方法
Synthetic Routes and Reaction Conditions: 2-Acetyl-cyclooctanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclooctanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 2-Acetyl-cyclooctanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclooctanone derivatives.
科学的研究の応用
2-Acetyl-cyclooctanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-acetyl-cyclooctanone involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclooctane ring provides a stable framework for further chemical modifications. The pathways involved may include enzyme-catalyzed transformations and interactions with biological macromolecules.
類似化合物との比較
2-Acetyl-cyclohexanone: A similar compound with a six-membered ring instead of an eight-membered ring.
Cyclooctanone: The parent compound without the acetyl group.
2-Acetyl-cyclopentanone: A compound with a five-membered ring and an acetyl group.
Uniqueness: 2-Acetyl-cyclooctanone is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific ring sizes.
特性
CAS番号 |
17343-99-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-acetylcyclooctan-1-one |
InChI |
InChI=1S/C10H16O2/c1-8(11)9-6-4-2-3-5-7-10(9)12/h9H,2-7H2,1H3 |
InChIキー |
KZODDYFBBIHFMU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCCCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
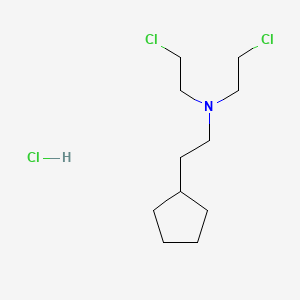

![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
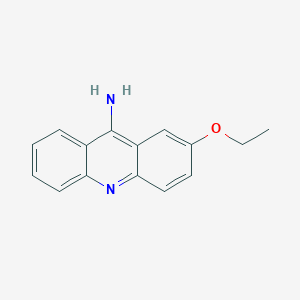
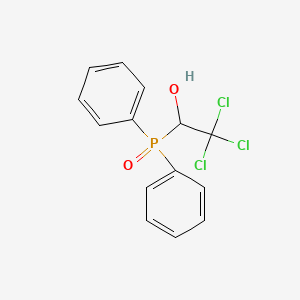
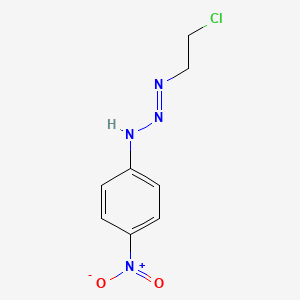
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
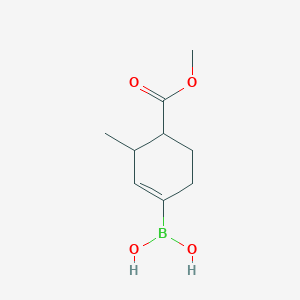
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)

